molecular formula C6H2Cl2IN3 B1394462 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine CAS No. 928840-99-7

2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B1394462
M. Wt: 313.91 g/mol
InChI Key: RDDFXIAEFUSRKU-UHFFFAOYSA-N
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Description

2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the CAS Number 928840-99-7 . It has a molecular weight of 313.91 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives, including 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, has been achieved using microwave technique . This approach is considered robust for the preparation of this type of pyrrolo[3,2-d]pyrimidine derivatives .


Molecular Structure Analysis

The InChI code for 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is 1S/C6H2Cl2IN3/c7-5-4-3(2(9)1-10-4)11-6(8)12-5/h1,10H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a powder at room temperature . It has a melting point of 231-233°C .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • C-Functionalization in Synthesis : 2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine has been utilized in chemical syntheses, particularly in C-functionalization of the pyrrolo[3,2-d]pyrimidine scaffold. This functionalization is instrumental for creating synthetic precursors for 9-deazapurines and 4,6-diazaindoles, leading to the development of compounds like 9-(1,2-dihydroxyethyl)-9-deazaadenine, a congener to antiviral DHPA (Bambuch et al., 2007).

  • Synthesis of Nucleosides : This compound has been involved in the synthesis of a variety of 2,4-disubstituted pyrrolo[3,2-d]pyrimidine N-5 nucleosides. These synthesized nucleosides served as key intermediates in the production of analogs of naturally occurring purine nucleosides like adenosine, inosine, and guanosine (Girgis et al., 1987).

  • Structural Investigations : The compound has been a subject of structural studies, like determining the structure of 4-amino-7-(2-deoxy-α-D-erythropentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. Such studies contribute to a deeper understanding of the molecular configurations and potential applications of these compounds (Seela et al., 1999).

Potential Biological Applications

  • Antiviral Activity Studies : Synthesis and testing of derivatives, like 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, for potential antiviral activities have been conducted, though with limited success. These studies help in exploring new avenues for antiviral therapeutics (Saxena et al., 1988).

  • Anticancer Research : The compound has been involved in the creation of N-5 substituted pyrrolo[3,2-d]pyrimidines for potential anti-cancer applications. Studies have shown correlations to DNA alkylators and groove binders, indicating a possibility of these compounds acting as antiproliferative agents (Cawrse et al., 2019).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2IN3/c7-5-4-3(2(9)1-10-4)11-6(8)12-5/h1,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDFXIAEFUSRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC(=N2)Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693344
Record name 2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

CAS RN

928840-99-7
Record name 2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 3
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 4
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 5
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 6
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

Citations

For This Compound
2
Citations
BM Cawrse, RS Lapidus, B Cooper, EY Choi… - …, 2018 - Wiley Online Library
Halogenated pyrrolo[3,2‐d]pyrimidine analogues have shown antiproliferative activity in recent studies, with cell accumulation occurring in the G 2 /M stage without apoptosis. However, …
V Bambuch, M Otmar, R Pohl, M Masojidkova, A Holý - Tetrahedron, 2007 - Elsevier
C-Functionalization of pyrrolo[3,2-d]pyrimidine scaffold in positions 2, 4, and 7 using cross-coupling reactions was performed. Thus, 2-(5-(benzyloxymethyl)-2,4-dichloro-5H-pyrrolo[3,2-d…
Number of citations: 13 www.sciencedirect.com

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